Cas no 71035-06-8 (Griselinoside)
Griselinoside is a bioactive compound derived from the plant genus Griselinia, known for its potential pharmacological properties. This natural product exhibits notable anti-inflammatory and antioxidant activities, making it a subject of interest in medicinal chemistry and drug development. Preliminary studies suggest Griselinoside may modulate cellular pathways involved in oxidative stress and inflammation, offering potential therapeutic applications. Its structural features contribute to its stability and bioavailability, enhancing its suitability for further research. As a secondary metabolite, Griselinoside represents a promising candidate for exploring novel bioactive agents, particularly in addressing conditions linked to oxidative damage and inflammatory responses.
Griselinoside structure
Product Name:Griselinoside
CAS No:71035-06-8
MF:C18H24O12
MW:432.375967025757
CID:564896
PubChem ID:155589
Update Time:2025-06-08
Griselinoside Chemical and Physical Properties
Names and Identifiers
-
- Griselinoside
- [ "" ]
- 71035-06-8
- DTXSID10991339
- Cyclopenta(c)pyran-4,7-dicarboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-oxo-, dimethyl ester, (1S-(1alpha,4aalpha,7alpha,7aalpha))-
- Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate
- dimethyl (1R,4aR,7R,7aR)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate
- Cyclopenta[c]pyran-4,7-dicarboxylic acid, 1-(-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-oxo-, dimethyl ester, [1S-(1,4a,7,7a)]-
- FS-8984
- AKOS040761805
- (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-5-oxocyclopenta[c]pyran-4,7alpha-dicarboxylic acid dimethyl ester
- Cyclopenta[c]pyran-4,7-dicarboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-oxo-, dimethyl ester, [1S-(1alpha,4aalpha,7alpha,7aalpha)]-
- AKOS032948649
- DICHLOROMETHOXYACETICACIDMETHYLESTER
- dimethyl (1R,4aR,7R,7aR)-1-(beta-D-glucopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate
- DB-220382
- dimethyl (1R,4aR,7R,7aR)-5-oxo-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta(c)pyran-4,7-dicarboxylate
- 4,7-DIMETHYL (1R,4AR,7R,7AR)-5-OXO-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,6H,7H,7AH-CYCLOPENTA[C]PYRAN-4,7-DICARBOXYLATE
-
- Inchi: 1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9-,10-,11+,12-,13+,14-,17-,18+/m1/s1
- InChI Key: USONHTFDCJKLKO-PHAJAEPKSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@H]2[C@H](C(=O)OC)CC([C@H]2C(C(=O)OC)=CO1)=O
Computed Properties
- Exact Mass: 432.126776
- Monoisotopic Mass: 432.126776
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 178
- XLogP3: -2.4
Experimental Properties
- Color/Form: Oil
- Density: 1.55
- Boiling Point: 647.1°Cat760mmHg
- Flash Point: 228.9°C
- Refractive Index: 1.591
- PSA: 178.28000
- LogP: -2.78950
- Vapor Pressure: 0.0±4.4 mmHg at 25°C
Griselinoside Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Griselinoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G71970-5mg |
Griselinoside |
71035-06-8 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4170-5mg |
Griselinoside |
71035-06-8 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN4170-1 ml * 10 mm |
Griselinoside |
71035-06-8 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| A2B Chem LLC | AH18706-5mg |
(1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydro-5-oxocyclopenta[c]pyran-4,7α-dicarboxylic acid dimethyl ester |
71035-06-8 | 98.0% | 5mg |
$577.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4170-5 mg |
Griselinoside |
71035-06-8 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN4170-1 mL * 10 mM (in DMSO) |
Griselinoside |
71035-06-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,330 | 2023-07-11 |
Griselinoside Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
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- 1188391-08-3((6'-O-beta-D-glucopyranosyl)-6alpha-dihydrocornic acid methyl ester)
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